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Compound of Interest

Compound Name: 2-Methoxyphenyl benzoate

Cat. No.: B1194103

2-Methoxyphenyl Benzoate: A Flavoring Agent in
Food Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2-Methoxyphenyl benzoate, also known as guaiacol benzoate, is an aromatic ester with a
flavor profile characterized by balsamic, sweet, and phenolic notes. While not as commonly
cited as its precursor guaiacol, 2-Methoxyphenyl benzoate holds potential as a flavoring
agent in various food and beverage applications. Its uniqgue combination of sweet and balsamic
characteristics can contribute complexity and depth to flavor profiles. This document provides
an overview of its properties, potential applications, and detailed protocols for its evaluation in a
food science context.

It is important to note that while the components of 2-Methoxyphenyl benzoate, guaiacol (2-
methoxyphenol) and benzoic acid, have established regulatory status as food additives
(Guaiacol is FEMA GRAS #2532), 2-Methoxyphenyl benzoate itself does not currently have a
FEMA (Flavor and Extract Manufacturers Association) number.[1][2] Therefore, its use in food
products would require a separate safety assessment and regulatory approval.

Physicochemical Properties
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A clear understanding of the physicochemical properties of 2-Methoxyphenyl benzoate is
essential for its effective application and analysis.

Property Value Reference
CAS Number 531-37-3 [3]
Molecular Formula C14H1203 [3]
Molecular Weight 228.24 g/mol [3]

] Balsamic (71.79%), Sweet
Odor Profile ) [3]
(58.35%), Phenolic

. Soluble in ethanol (59.3 g/L at
Solubility 25°C) [3]

Sensory Profile and Thresholds (Proxy Data)

Direct quantitative sensory data for 2-Methoxyphenyl benzoate is not readily available in the
public domain. However, data for its precursor, guaiacol, can serve as a useful proxy to
estimate its potential sensory impact. Guaiacol is known for its smoky, phenolic, and medicinal
notes. The sensory thresholds of guaiacol have been determined in various matrices.

Table of Sensory Thresholds for Guaiacol (Proxy for 2-Methoxyphenyl benzoate)
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Concentration

Matrix Threshold Type Reference
(ppb)
Water Taste Detection 0.17 [4]
Water Aroma Detection 0.48 [4]
Apple Juice Taste Detection 0.24 [4]
Apple Juice Aroma Detection 0.91 [4]
Red Wine Odor Threshold 23 [5]
Red Wine Taste Threshold 27 [5]
Orange Juice Orthonasal Detection 0.70 [6]
Orange Juice Retronasal Detection 0.53 [6]

Note: These values are for guaiacol and should be used as an estimation for 2-
Methoxyphenyl benzoate. The larger molecular structure of the ester may result in a higher
flavor threshold.

Potential Food Applications and Usage Levels
(Proxy Data)

Based on the flavor profile of 2-Methoxyphenyl benzoate and the known applications of
guaiacol, potential food categories for its use can be inferred. The balsamic and sweet notes
could complement a variety of products. The following table provides suggested starting usage
levels for guaiacol, which can be used as a guideline for initial trials with 2-Methoxyphenyl
benzoate.

Table of Suggested Usage Levels for Guaiacol (Proxy for 2-Methoxyphenyl benzoate)
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Food Category Suggested Starting Level (ppm)
Bacon Flavors 2000
Beef Flavors 20
Ham Flavors 300
Smoke Flavors 3000
Soy Sauce Flavors 15
Tomato Flavors (fresh) 50
Molasses Flavors 50
Brown Sugar Flavors 10
Black Tea Flavors 10
Rooibos Tea Flavors 200
Vanilla Flavors 40-80
Whisky Flavors 5+
Red Wine Flavors 20

Source: Adapted from Perfumer & Flavorist, 2024.[7] These levels are for guaiacol and should
be optimized for 2-Methoxyphenyl benzoate through sensory evaluation.

Experimental Protocols

Protocol 1: Sensory Evaluation - Quantitative
Descriptive Analysis (QDA)

This protocol outlines a method for characterizing the flavor profile of 2-Methoxyphenyl
benzoate using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of 2-Methoxyphenyl benzoate in a
neutral medium.

Materials:
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e 2-Methoxyphenyl benzoate

o Food-grade ethanol (for stock solution)
» Deionized, odor-free water

e Sugar (sucrose)

« Citric acid

o Glass beakers and graduated cylinders

e |SO standard wine tasting glasses with lids

Sensory evaluation software or ballots

Procedure:

e Panelist Training:

o Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

o Conduct training sessions to familiarize panelists with balsamic, sweet, phenolic, and
other relevant flavor attributes using reference standards.

e Sample Preparation:
o Prepare a stock solution of 2-Methoxyphenyl benzoate in ethanol.
o Prepare a neutral evaluation base of 5% sucrose and 0.1% citric acid in deionized water.

o Spike the evaluation base with the 2-Methoxyphenyl benzoate stock solution to achieve
a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). The concentrations should be
determined in preliminary tests to be clearly perceivable but not overwhelming.

o Evaluation:

o Present the samples to the panelists in a randomized and blind manner.
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o Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each
sample.

o Panelists will rate the intensity of pre-defined flavor attributes (e.g., balsamic, sweet,
phenolic, smoky, medicinal, woody) on a 15-cm line scale anchored from "none" to "very
intense."

» Data Analysis:
o Convert the line scale ratings to numerical values.

o Analyze the data using analysis of variance (ANOVA) to determine significant differences
between samples for each attribute.

o Generate a spider web plot to visualize the flavor profile of 2-Methoxyphenyl benzoate at
different concentrations.

Analysis

Sample Preparation
Panelist Training

Data Collection [——#»| Statistical Analysis P Flavor Profile Generation

Sensory Session

Click to download full resolution via product page

Sensory Evaluation Workflow Diagram

Protocol 2: Stability Testing in a Beverage Matrix

This protocol describes a method to assess the stability of 2-Methoxyphenyl benzoate in a
model beverage system under accelerated storage conditions.

Objective: To determine the degradation kinetics of 2-Methoxyphenyl benzoate in a beverage
matrix over time.
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Materials:

2-Methoxyphenyl benzoate

e Model beverage base (e.g., 10% sucrose, 0.2% citric acid in water, pH 3.5)

o Amber glass bottles with screw caps

 Incubators or environmental chambers set at different temperatures (e.g., 25°C, 35°C, 45°C)

e Gas Chromatograph-Mass Spectrometer (GC-MS)

e Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

« Internal standard (e.g., deuterated 2-Methoxyphenyl benzoate or a structurally similar
stable ester)

Procedure:

e Sample Preparation:

o Prepare a batch of the model beverage and spike it with a known concentration of 2-
Methoxyphenyl benzoate (e.g., 5 ppm) and the internal standard.

o Dispense the spiked beverage into amber glass bottles, leaving minimal headspace.

o Storage:

o Store the bottles at the different selected temperatures.

o At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove three bottles from each
temperature condition for analysis.

» Analytical Quantification (GC-MS):

o Equilibrate the sample to a set temperature (e.g., 40°C).

o Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30
minutes) with agitation.
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o Desorb the fiber in the GC injection port.

o Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the
analytes.

o Operate the MS in Selected lon Monitoring (SIM) mode, targeting characteristic ions of 2-
Methoxyphenyl benzoate and the internal standard to ensure sensitivity and selectivity.

o Data Analysis:

[e]

Calculate the concentration of 2-Methoxyphenyl benzoate at each time point relative to
the internal standard.

o Plot the concentration versus time for each temperature.

o Determine the degradation rate constant (k) for each temperature using a first-order
reaction model.

o Use the Arrhenius equation to calculate the activation energy (Ea) and predict the shelf-life
at ambient temperature.
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Stability Testing Workflow Diagram

Signaling Pathways of Taste and Aroma Perception

The perception of flavor is a complex interplay between the gustatory (taste) and olfactory
(smell) systems. While specific receptor interactions for 2-Methoxyphenyl benzoate are not
yet elucidated, the general pathways for its component parts can be described. The "balsamic”
and "phenolic” notes are primarily detected by olfactory receptors in the nasal cavity, while the
"sweet" taste would be perceived by taste receptors on the tongue.
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Simplified Flavor Perception Pathway
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Conclusion

2-Methoxyphenyl benzoate presents an interesting flavor profile for potential use in the food
industry. Its balsamic, sweet, and phenolic characteristics suggest applications in a range of
products, from beverages to confectionery and savory items. However, the lack of specific
guantitative sensory data and a dedicated regulatory approval (e.g., a FEMA GRAS
designation) are significant hurdles for its immediate commercial use. The protocols provided in
this document offer a framework for researchers and flavor scientists to systematically evaluate
the sensory properties, stability, and potential applications of this compound. Further research
is warranted to establish its flavor threshold, detailed flavor profile, and to conduct the
necessary safety assessments for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

researchgate.net [researchgate.net]
femaflavor.org [femaflavor.org]
scent.vn [scent.vn]

1.
2.
3.
e 4. researchgate.net [researchgate.net]
5. fda.gov [fda.gov]

6.

2-Methoxyphenyl benzoate (CAS 531-37-3) - Chemical & Physical Properties by Cheméo
[chemeo.com]

o 7.ift.org [ift.org]

» To cite this document: BenchChem. [2-Methoxyphenyl benzoate as a flavoring agent in food
science]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1194103#2-methoxyphenyl-benzoate-as-a-flavoring-
agent-in-food-science]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1194103?utm_src=pdf-body
https://www.benchchem.com/product/b1194103?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/373080040_Opposing_chemosensory_functions_of_closely_related_gustatory_receptors
https://www.femaflavor.org/flavor-library/guaiacol
https://scent.vn/en/pages/compound/2-methoxyphenyl-benzoate-68272
https://www.researchgate.net/publication/227699109_Best_Estimated_Aroma_and_Taste_Detection_Threshold_for_Guaiacol_in_Water_and_Apple_Juice
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.chemeo.com/cid/66-139-5/2-Methoxyphenyl-benzoate
https://www.chemeo.com/cid/66-139-5/2-Methoxyphenyl-benzoate
https://www.ift.org/~/media/Food%20Technology/pdf/2009/06/0609feat_GRAS24text.pdf
https://www.benchchem.com/product/b1194103#2-methoxyphenyl-benzoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1194103#2-methoxyphenyl-benzoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1194103#2-methoxyphenyl-benzoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/product/b1194103#2-methoxyphenyl-benzoate-as-a-flavoring-agent-in-food-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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